![molecular formula C5H9ClN4 B1320004 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 837430-14-5](/img/structure/B1320004.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural framework, which makes it a valuable building block in the synthesis of various pharmacologically active molecules. Its applications span across multiple fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is primarily used as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycaemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion. By inhibiting DPP-4, Sitagliptin increases the levels of incretin hormones, enhancing insulin secretion and suppressing glucagon release .
Mode of Action
The compound interacts with its target, DPP-4, by binding to the active site of the enzyme, thereby inhibiting its action . This inhibition prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels, which is beneficial in the treatment of type 2 diabetes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. These hormones stimulate insulin secretion from the pancreas. By inhibiting DPP-4, the compound prevents the degradation of these hormones, leading to enhanced insulin secretion .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the increased secretion of insulin and decreased release of glucagon . This leads to a reduction in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This interaction can inhibit the enzyme’s activity, leading to increased insulin production and decreased glucagon production in the pancreas . Additionally, it has been found to interact with various receptors, acting as either an agonist or antagonist depending on the specific receptor .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate the expression of certain genes involved in insulin production while down-regulating genes associated with glucagon production . This compound also affects cellular metabolism by modulating the activity of enzymes involved in glucose metabolism . Furthermore, it can induce apoptosis in certain cancer cell lines by activating the mitochondrial apoptotic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and receptors, altering their activity. For instance, its binding to DPP-4 inhibits the enzyme’s activity, leading to increased insulin production . Additionally, it can activate or inhibit various signaling pathways, depending on the specific cellular context . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies in vivo have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance insulin production and improve glucose metabolism without significant adverse effects . At high doses, it can cause toxic effects, including liver damage and alterations in kidney function . Threshold effects have also been observed, with certain dosages required to achieve specific therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, influencing glucose metabolism . This compound can also affect the levels of various metabolites, including glucose and insulin . Additionally, it has been shown to modulate the activity of enzymes involved in the mitochondrial apoptotic pathway, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and can accumulate in certain tissues . This compound can also bind to various proteins, influencing its distribution and localization within cells . Its accumulation in specific tissues can enhance its therapeutic effects but may also lead to toxic effects at high concentrations .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific cellular compartments by targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence the mitochondrial apoptotic pathway . This localization is crucial for its ability to induce apoptosis in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process generally involves the use of commercially available reagents and solvents, with careful control of reaction parameters such as temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: This compound is used as an intermediate in the synthesis of Sitagliptin, a medication for type 2 diabetes.
Other Triazolopyrazines: Various derivatives of triazolopyrazines have been studied for their pharmacological properties, including antiviral and anticancer activities.
Uniqueness: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride stands out due to its versatile reactivity and the ability to form a wide range of derivatives. Its unique structural framework allows for extensive modification, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-4-7-8-5(9)3-6-1;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEHUOIDQUKFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride?
A1: This compound can be synthesized from readily available starting materials. The process involves a series of reactions, beginning with the formation of N'-(2,2,2-trifluoroacetyl)chloroacetohydrazide from ethyl trifluoroacetate, chloroacetyl chloride, and hydrazine hydrate. [] This intermediate then undergoes cyclization in the presence of phosphorus oxychloride. Subsequently, it reacts with ethylenediamine to yield N-[(2Z)-piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide, followed by a final cyclization step. [] This synthetic route achieves an overall yield of approximately 54%. []
Q2: What are some potential applications of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride derivatives in medicinal chemistry?
A2: Research indicates that derivatives of this compound, specifically 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, demonstrate promising anti-cancer properties. [] These derivatives were synthesized by reacting 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride with various isocyanates. [] In vitro studies revealed that these compounds exhibit antiproliferative activity against HCT-116 and HT-29 human colon cancer cell lines, with compound RB7 showing particularly potent effects on the HT-29 cell line. [] Further investigations suggest that RB7 induces apoptosis in HT-29 cells through the mitochondrial pathway, evidenced by the upregulation of Bax, downregulation of Bcl2, and activation of Caspase 3. [] These findings highlight the potential of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride derivatives as lead compounds for the development of novel anti-cancer agents.
Q3: Can you elaborate on the significance of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride in the context of sitagliptin synthesis?
A3: 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride serves as a crucial building block in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. [] Specifically, it acts as a key intermediate that is coupled with (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl) butyric acid in the presence of a condensing agent and an acid-binding agent. [] This reaction leads to the formation of 7-[(3R)-3-(tert-butoxycarbonylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazole, another essential intermediate in the multi-step synthesis of sitagliptin. [] This approach enables the production of high-purity sitagliptin intermediates with excellent yields, making it suitable for large-scale industrial production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


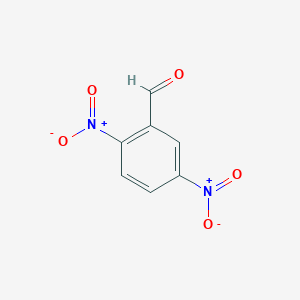
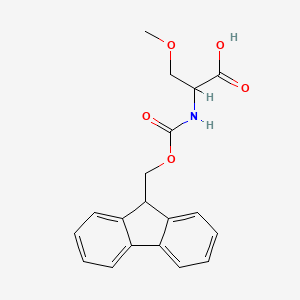

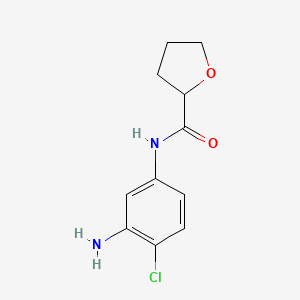
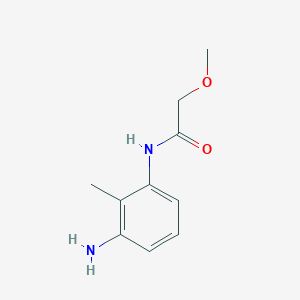
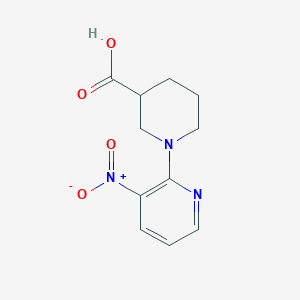
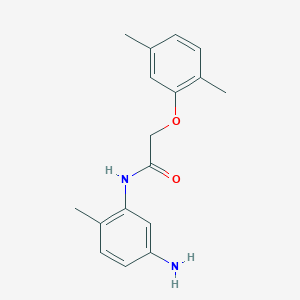
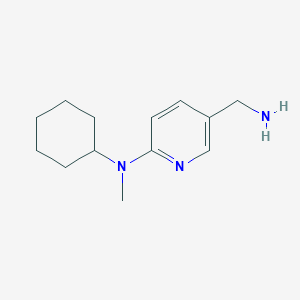
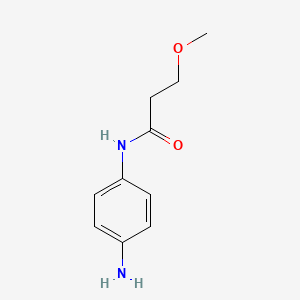
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)
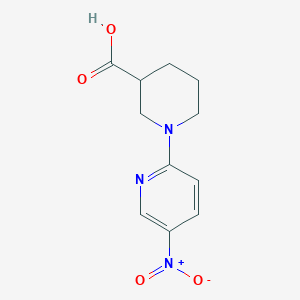
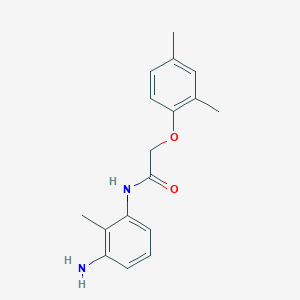
![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)
